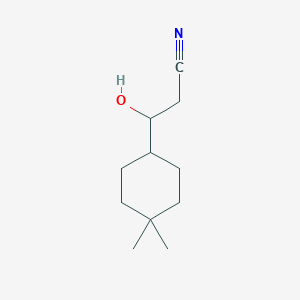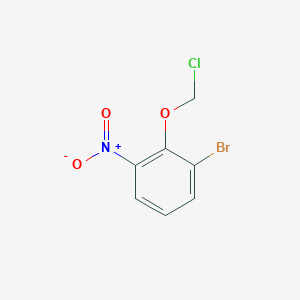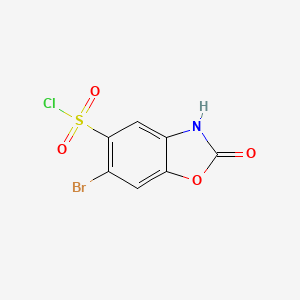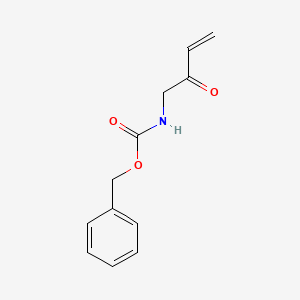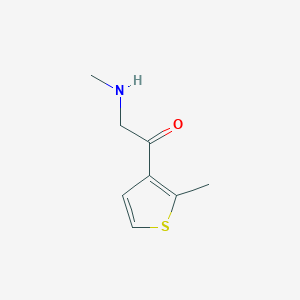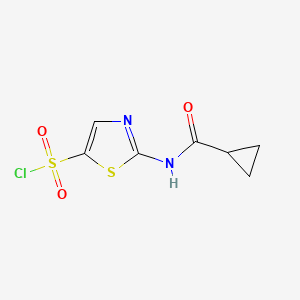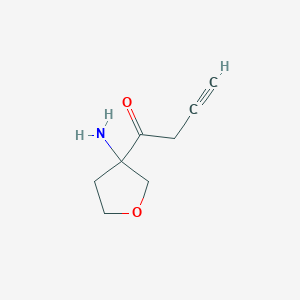![molecular formula C10H6ClF6NO2 B13159562 2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13159562.png)
2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate is a synthetic compound known for its use as an insecticide and acaricide. It is primarily utilized for mite control in agricultural settings, particularly in rice cultivation .
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate involves several steps. One common synthetic route includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a model compound in studies involving carbamate chemistry and trifluoromethylation reactions.
Biology: The compound is studied for its effects on various biological systems, particularly in understanding its mode of action as an insecticide.
Medicine: Research is conducted to explore its potential therapeutic applications, although its primary use remains in agriculture.
Industry: It is utilized in the development of new agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate involves its interaction with the nervous system of insects and mites. The compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually death of the pest .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate can be compared with other similar compounds such as:
Flupentiofenox: Another insecticide with a similar structure and mode of action, used for mite control.
2-Chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of various trifluoromethylated compounds.
The uniqueness of this compound lies in its specific combination of trifluoromethyl and carbamate groups, which contribute to its high efficacy as an insecticide and acaricide.
Properties
Molecular Formula |
C10H6ClF6NO2 |
|---|---|
Molecular Weight |
321.60 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H6ClF6NO2/c11-6-2-1-5(10(15,16)17)3-7(6)18-8(19)20-4-9(12,13)14/h1-3H,4H2,(H,18,19) |
InChI Key |
VFBPWPPACWLHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)OCC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


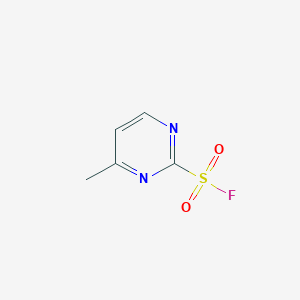

![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)

